molecular formula C13H20OS B7895734 1-[4-(iso-Pentylthio)phenyl]ethanol

1-[4-(iso-Pentylthio)phenyl]ethanol

Cat. No.: B7895734
M. Wt: 224.36 g/mol
InChI Key: GWHOPVPUFSYBNQ-UHFFFAOYSA-N
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Description

1-[4-(iso-Pentylthio)phenyl]ethanol is an organic compound with the molecular formula C13H20OS. It is characterized by the presence of a phenyl ring substituted with an iso-pentylthio group and an ethanol group. This compound is used primarily in scientific research and has various applications in chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(iso-Pentylthio)phenyl]ethanol typically involves the reaction of 4-bromothiophenol with iso-pentyl bromide in the presence of a base to form 4-(iso-pentylthio)phenol. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to yield this compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[4-(iso-Pentylthio)phenyl]ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(iso-Pentylthio)phenyl]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(iso-Pentylthio)phenyl]ethanol involves its interaction with specific molecular targets. The iso-pentylthio group and the hydroxyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Methylthio)phenyl]ethanol
  • 1-[4-(Ethylthio)phenyl]ethanol
  • 1-[4-(Propylthio)phenyl]ethanol

Uniqueness

1-[4-(iso-Pentylthio)phenyl]ethanol is unique due to the presence of the iso-pentylthio group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

1-[4-(3-methylbutylsulfanyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10-11,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHOPVPUFSYBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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